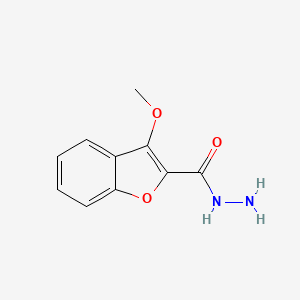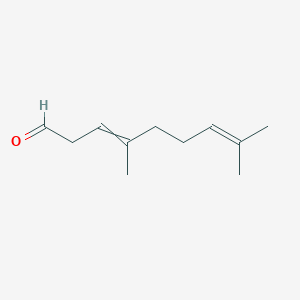
4,8-Dimethylnona-3,7-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethylnona-3,7-dienal is an organic compound with the molecular formula C11H18O. It is an aldehyde with a unique structure characterized by three double bonds and two methyl groups. This compound is known for its role in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,8-Dimethylnona-3,7-dienal can be synthesized through several methods. One common approach involves the cyclization of 4,8-dimethylnona-3,7-dienoic acid in the presence of stannic chloride . This reaction proceeds through a concerted mechanism, resulting in the formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Dimethylnona-3,7-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the structure allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethylnona-3,7-dienal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Wirkmechanismus
The mechanism of action of 4,8-Dimethylnona-3,7-dienal involves its interaction with specific molecular targets and pathways. For example, in plants, it is produced in response to herbivory and acts as a signaling molecule to attract predators of herbivores . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8-Dimethylnona-3,7-dienoic acid: This compound is a precursor in the synthesis of 4,8-Dimethylnona-3,7-dienal.
4,8-Dimethyl-1,3,7-nonatriene: A related compound with similar structural features but different functional groups.
3,7-Nonadien-2-one, 4,8-dimethyl-: Another structurally similar compound with a ketone functional group.
Uniqueness
This compound is unique due to its specific aldehyde functional group and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
76826-73-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4,8-dimethylnona-3,7-dienal |
InChI |
InChI=1S/C11H18O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8-9H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
AEMBVQYDXXTMIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


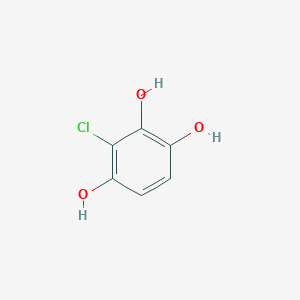
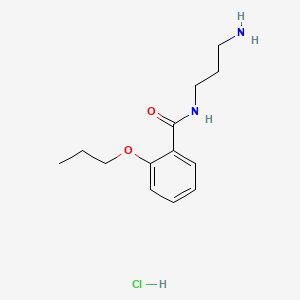
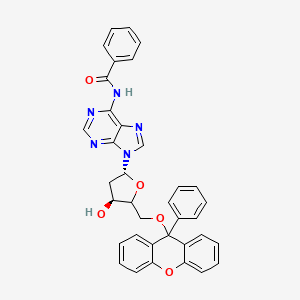

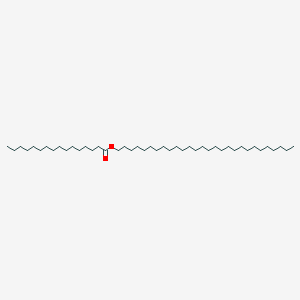
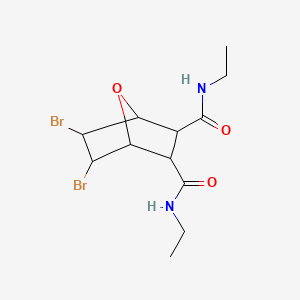
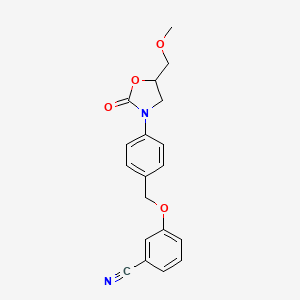

![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
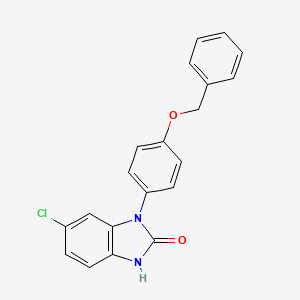
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)
